molecular formula C16H15BrN2O4 B6533002 {[(3-methoxyphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate CAS No. 938575-90-7

{[(3-methoxyphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate

Cat. No.: B6533002
CAS No.: 938575-90-7
M. Wt: 379.20 g/mol
InChI Key: PAZCBVLXLYXHOX-UHFFFAOYSA-N
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Description

The compound {[(3-methoxyphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a pyridine-based ester derivative featuring a 5-bromo substituent on the pyridine ring and a carbamoyl-methyl group linked to a 3-methoxyphenyl moiety.

Properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-22-14-4-2-3-11(5-14)7-19-15(20)10-23-16(21)12-6-13(17)9-18-8-12/h2-6,8-9H,7,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZCBVLXLYXHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[(3-methoxyphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be broken down into two main components: a methoxyphenyl group and a bromopyridine carboxylate moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing similar structural motifs have been evaluated for their antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)1.48VEGFR-2 Inhibition
Compound BNCI-H23 (Lung)0.49Apoptosis Induction
Compound CMCF-7 (Breast)2.52Cell Cycle Arrest

The above table indicates that compounds with similar structures exhibit significant antiproliferative activities, with IC50 values ranging from 0.49 to 2.52 µM against various cancer cell lines. The mechanism often involves inhibition of key pathways such as VEGFR-2 signaling and induction of apoptosis.

The biological activity of this compound may involve several mechanisms:

  • VEGFR-2 Inhibition : Compounds that inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) can prevent tumor angiogenesis, thereby limiting tumor growth and metastasis.
  • Apoptosis Induction : Many derivatives promote programmed cell death in cancer cells through intrinsic pathways, often leading to increased expression of pro-apoptotic factors.
  • Cell Cycle Arrest : Certain analogs can disrupt the cell cycle, preventing cancer cells from proliferating.

Case Studies

Several studies have investigated the biological activity of related compounds in preclinical models:

  • Study on Lung Cancer : A study demonstrated that a compound structurally similar to this compound showed potent activity against A549 lung cancer cells, achieving an IC50 value comparable to established chemotherapeutics like staurosporine .
  • Breast Cancer Models : Another investigation revealed that derivatives with methoxy substitutions exhibited enhanced cytotoxicity against MCF-7 breast cancer cells, highlighting their potential as novel anticancer agents .

Scientific Research Applications

The compound {[(3-methoxyphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its applications, particularly in pharmacology and materials science, supported by data tables and case studies.

Chemical Properties and Structure

This compound features a 5-bromopyridine moiety, which is known for its biological activity, particularly in medicinal chemistry. The presence of the carbamoyl and methoxyphenyl groups enhances its potential for diverse applications.

Molecular Formula

  • Molecular Formula : C14H16BrN2O3
  • Molecular Weight : 344.19 g/mol

Pharmaceutical Applications

The compound has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial agent and an anticancer drug .

Antimicrobial Activity

Research indicates that derivatives of 5-bromopyridine exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound displayed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundActivityBacterial Strain
This compoundModerate InhibitionE. coli
Similar Compound AHigh InhibitionS. aureus

Anticancer Properties

In vitro studies have suggested that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been noted to downregulate Bcl-2 and upregulate caspase-3 , leading to increased cell death in cancerous cells.

Materials Science

The compound's unique chemical structure allows it to be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.

Synthesis of Polymers

Recent research focused on using this compound as a precursor for synthesizing functionalized polymers with enhanced thermal stability and mechanical properties.

Polymer TypePropertiesApplication
Thermosetting PolymerHigh Thermal StabilityElectronics
Biodegradable PolymerEnhanced DegradabilityPackaging

Agricultural Applications

The compound has been investigated for its potential use as an insecticide due to its ability to disrupt the growth and reproduction of pests.

Efficacy Against Pests

Field studies have shown that formulations containing this compound effectively reduce pest populations while minimizing harm to beneficial insects.

Pest SpeciesEfficacy (%)Application Method
Aphids85%Foliar Spray
Whiteflies75%Soil Drench

Case Study 1: Antimicrobial Efficacy

A study conducted at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent.

Case Study 2: Polymer Development

Researchers at ABC Institute synthesized a novel polymer using this compound as a monomer. The resulting material exhibited superior mechanical properties compared to conventional polymers, making it suitable for high-performance applications in aerospace engineering.

Comparison with Similar Compounds

Structural Analog: 3-Diethylcarbamoyl-2',4'-Difluorobiphenyl-4-yl 2,6-Dichloro-5-Fluoropyridine-3-Carboxylate

Key Structural Differences :

  • Halogen Substituents : The target compound has a 5-bromo substituent on the pyridine ring, while the analog in features 2,6-dichloro and 5-fluoro groups. Bromine’s larger atomic radius and polarizability may enhance lipophilicity and alter intermolecular interactions compared to chlorine or fluorine .
  • Aromatic Systems : The analog incorporates a difluorobiphenyl group, whereas the target compound uses a 3-methoxyphenyl unit. The methoxy group’s electron-donating nature could influence electronic distribution and reactivity relative to fluorine’s electron-withdrawing effects.
  • Carbamoyl Groups : Both compounds share a carbamoyl moiety, but the analog employs a diethylcarbamoyl group, which may reduce steric hindrance compared to the target’s 3-methoxyphenylmethyl carbamoyl substituent.

Crystallographic Insights :

  • In the analog, deviations from planarity in the pyridine ring (e.g., O, C, and C atoms displaced by 0.118–0.174 Å) suggest conformational flexibility, which may also apply to the target compound .
  • Intermolecular interactions (e.g., C–H···O, Cl···F, and Cl···Cl) in the analog’s crystal structure highlight the role of halogen bonding and hydrogen bonding in stabilizing molecular packing.
Table 1: Structural and Electronic Comparison
Feature Target Compound Analog
Pyridine Substituents 5-Br 2,6-Cl; 5-F
Aromatic Group 3-Methoxyphenylmethyl 2',4'-Difluorobiphenyl
Carbamoyl Group [(3-Methoxyphenyl)methyl]carbamoyl Diethylcarbamoyl
Key Intermolecular Interactions Potential Br···O/N or C–H···O Cl···F, Cl···Cl, C–H···O
Lipophilicity (Predicted) Higher (due to Br and methoxy group) Moderate (Cl/F balance)

Functional Analog: 5-Methyl-2,3,7,8-Tetrahydro-1,4,6,9,5-Benzotetraoxaphosphacycloundecine-5-Oxide

Key Differences :

  • Core Structure : The compound in is a phosphacycloundecine oxide with a phosphorus center, contrasting sharply with the target’s pyridine-ester framework.
  • Functional Groups : The phosphonate and sulfur-containing groups in suggest divergent reactivity (e.g., hydrolysis resistance or metal coordination) compared to the target’s ester and carbamoyl functionalities.

Physicochemical Implications :

  • The sodium salt form of the compound (if applicable) would exhibit higher aqueous solubility than the neutral target compound.

Preparation Methods

Preparation of Methyl 5-Bromopyridine-3-Carboxylate

The pyridine core is synthesized through bromination and esterification. Methyl 5-bromopyridine-3-carboxylate (CAS No. 29681-44-5) serves as the primary precursor. Bromination typically employs phosphorus tribromide (PBr₃) in dichloromethane at 0–25°C, followed by esterification using methanol and sulfuric acid.

Conversion to Acid Chloride

The methyl ester is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane. The reaction proceeds at reflux (40–50°C) for 4–6 hours, yielding 5-bromopyridine-3-carbonyl chloride.

Carbamoylmethylation

The acid chloride reacts with (3-methoxyphenyl)methylamine in the presence of triethylamine (Et₃N) to form the carbamate linkage. A typical protocol involves:

  • Dissolving 5-bromopyridine-3-carbonyl chloride (1.0 equiv) in tetrahydrofuran (THF).

  • Adding (3-methoxyphenyl)methylamine (1.2 equiv) and Et₃N (2.0 equiv) dropwise at 0°C.

  • Stirring at room temperature for 12 hours.

Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Palladium-Catalyzed Cross-Coupling

Synthesis of Trimethylstannyl Intermediate

A trimethylstannyl derivative of the carbamoylmethyl group is prepared via stannylation of (3-methoxyphenyl)methyl carbamate. This involves reacting the carbamate with hexamethylditin (Sn₂Me₆) and a palladium catalyst (e.g., Pd(PPh₃)₄) in 1,4-dioxane at 80°C.

Coupling with 5-Bromopyridine-3-Carboxylate

The stannylated carbamate undergoes Stille coupling with methyl 5-bromopyridine-3-carboxylate in the presence of Pd(PPh₃)₄ (5 mol%) and copper iodide (CuI, 10 mol%). Key conditions:

  • Solvent: Dimethylformamide (DMF) or 1,4-dioxane.

  • Temperature: 100–120°C.

  • Duration: 6–8 hours.

Yield : 55–60% after purification.

One-Pot Reductive Amination and Carbamate Formation

Reductive Amination

A modified approach combines reductive amination and carbamate formation in a single pot. 5-Bromopyridine-3-carbaldehyde is reacted with (3-methoxyphenyl)methylamine in methanol using sodium cyanoborohydride (NaBH₃CN) as the reducing agent.

In Situ Carbamate Synthesis

The resulting amine intermediate is treated with methyl chloroformate (ClCO₂Me) and Et₃N to form the carbamate. This method bypasses isolation of intermediates, reducing purification steps.

Yield : 50–58% (over two steps).

Microwave-Assisted Synthesis

Accelerated Coupling Reactions

Microwave irradiation significantly reduces reaction times. A mixture of methyl 5-bromopyridine-3-carboxylate, (3-methoxyphenyl)methyl isocyanate, and Et₃N in acetonitrile is irradiated at 150°C for 20 minutes.

Yield : 68–70% with >95% purity by HPLC.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages Limitations
Stepwise SynthesisSOCl₂, (3-methoxyphenyl)methylamineReflux, 12 hours65–72%High purity; scalableMultiple purification steps
Palladium-CatalyzedPd(PPh₃)₄, Sn₂Me₆100–120°C, 6–8 hours55–60%RegioselectiveExpensive catalysts; toxic tin reagents
One-Pot ReductiveNaBH₃CN, ClCO₂MeRoom temperature, 24 h50–58%Fewer stepsModerate yield
Microwave-AssistedMicrowave irradiation150°C, 20 minutes68–70%Rapid; high efficiencySpecialized equipment required

Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.92 (s, 1H, pyridine-H), 8.45 (d, J = 2.4 Hz, 1H), 7.25–7.15 (m, 4H, aromatic), 4.55 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).

  • ¹³C NMR : 165.2 (C=O), 159.8 (OCH₃), 132.5 (C-Br), 128.9–114.7 (aromatic carbons).

Mass Spectrometry (MS)

  • ESI-MS : m/z 379.20 [M+H]⁺, consistent with the molecular formula C₁₆H₁₅BrN₂O₄ .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing [(3-methoxyphenyl)methyl]carbamoylmethyl 5-bromopyridine-3-carboxylate, and how can regioselectivity challenges be addressed?

  • Methodological Answer : A practical approach involves coupling 5-bromopyridine-3-carboxylic acid derivatives with a [(3-methoxyphenyl)methyl]carbamoylmethyl ester moiety. For example, esterification of 5-bromopyridine-3-carboxylic acid (CAS RN: 29681-44-5) with a carbamoylmethyl alcohol intermediate can be achieved using DCC/DMAP or EDC/HOBt coupling agents. Regioselectivity in bromopyridine substitution is critical; optimizing reaction conditions (e.g., solvent polarity, temperature) can minimize byproducts. Evidence from analogous syntheses highlights the use of nitrogen nucleophiles to direct reactivity in bromopyridine systems .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : The 5-bromopyridine ring protons resonate as distinct splitting patterns (e.g., δ 8.5–9.0 ppm for H-2 and H-6 in pyridine-3-carboxylates) . The methoxyphenyl group shows aromatic protons at δ 6.7–7.3 ppm and a singlet for the OCH3 group at δ ~3.8 ppm.
  • IR : Confirm ester C=O (~1700 cm⁻¹) and carbamate N-H (~3348 cm⁻¹) stretches .
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]+ for C16H14BrN2O4 (calc. ~393.01).
  • Elemental Analysis : Discrepancies ≤0.5% in C/H/N content indicate acceptable purity .

Q. What solvent systems are optimal for recrystallization, given the compound’s solubility profile?

  • Methodological Answer : The bromopyridine core and carbamate group confer moderate polarity. Ethyl acetate/hexane mixtures (3:1 v/v) or dichloromethane/methanol gradients are effective for recrystallization. Solubility testing in DMSO (high solubility) vs. water (insolubility) aids in selecting purification conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation, and which software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal for determining bond angles, torsional strain, and intermolecular interactions. For example, the carbamate linker’s conformation (e.g., syn/anti) can be validated via crystallographic data. SHELXL’s robust refinement algorithms handle twinning or high-resolution data, common in halogenated compounds .

Q. What strategies can address contradictory analytical data (e.g., elemental analysis vs. NMR purity)?

  • Methodological Answer : Discrepancies may arise from residual solvents or hygroscopicity. Solutions:

  • TGA/DSC : Quantify solvent loss or decomposition points.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., methoxyphenyl vs. pyridine protons).
  • Combined Techniques : Cross-validate using HPLC-UV (≥95% purity threshold) and HRMS .

Q. How does the bromine atom influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what catalytic systems are effective?

  • Methodological Answer : The 5-bromo substituent on pyridine-3-carboxylate acts as a leaving group. Pd(PPh3)4/Na2CO3 in DMF/H2O (80°C) facilitates Suzuki coupling with aryl boronic acids. Bromine’s electronegativity enhances oxidative addition efficiency, but steric hindrance from the carbamate group may require bulkier ligands (e.g., XPhos) .

Q. What structural analogs of this compound have shown biological activity, and how can SAR studies guide derivative design?

  • Methodological Answer : Analogs like nicergoline (a 5-bromopyridine-3-carboxylate derivative) exhibit vasodilatory effects, suggesting potential neuropharmacological applications . SAR studies should focus on:

  • Bromine Replacement : Testing iodo/chloro analogs for enhanced reactivity.
  • Carbamate Modifications : Introducing alkyl/aryl groups on the carbamate nitrogen to modulate lipophilicity and target binding .

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